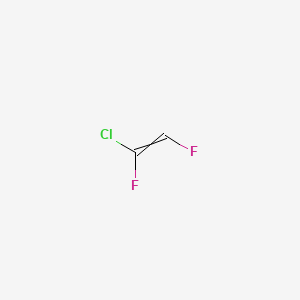

1-Chloro-1,2-difluoroethylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-1,2-difluoroethylene is a chemical compound with the molecular formula C2HClF2 . It is a halogenated hydrocarbon that contains a double bond between two carbon atoms, with one carbon atom bonded to a chlorine atom and two fluorine atoms .

Synthesis Analysis

The synthesis of this compound can be achieved through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane . This process involves the use of zero-valent zinc and can be performed in various solvents such as methanol, dimethyl formamide, and ethanol at 80 °C . Another method involves the reaction of hydrofluoric acid with 1,1,1-trichloroethane in the liquid phase .Molecular Structure Analysis

This compound has a flat molecular structure with all atoms in the same plane . It contains a total of 5 bonds, including 4 non-hydrogen bonds, 1 multiple bond, and 1 double bond .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of -5.4±25.0 °C at 760 mmHg, and a vapor pressure of 2172.4±0.0 mmHg at 25°C . It has a molar refractivity of 16.4±0.3 cm3 and a molar volume of 77.2±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Industrial Scale Production

- 1-Chloro-2,2-difluoroethylene can be efficiently synthesized from 1,2,2-trichloro-1,1-difluoroethane through reductive dechlorination, offering a method for its production on an industrial scale. This process addresses the recycling problem of 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013).

Molecular Structure Studies 2. The molecular structure and properties of 1-chloro-1-fluoroethylene complexes have been extensively studied using microwave spectroscopy and ab initio calculations. This research provides insights into the molecular interactions and structures of such complexes (Leung et al., 2011).

Chemical Reaction Studies 3. The reductive cleavage of unactivated carbon–chlorine bonds in related compounds using transition-metal-catalysis via a single electron transfer process has been demonstrated. This method yields products like 1,1,1-trifluoroethane or 1,1-difluoroethylene with high efficiency (Xiaojun & Qing-Yun, 2012).

Photolysis and Pyrolysis Studies 4. Studies on the photolysis and pyrolysis of related chloro-difluoroethylenes have been conducted to understand their chemical behavior under various conditions. These studies are significant for understanding the reactivity and stability of these compounds (Dong, Schneider, & Wolfrum, 1989).

Cationic Polymerization Research 5. Research in the field of polymer science has explored the cationic polymerization of cyclic carbonates related to difluoroethylene. This provides insights into the synthesis of novel polymers with potential applications in various industries (Kricheldorf & Jenssen, 1989).

Mécanisme D'action

Safety and Hazards

1-Chloro-1,2-difluoroethylene is a gas under pressure and may explode if heated . It may displace oxygen and cause rapid suffocation . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing fumes, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 1-Chloro-1,2-difluoroethylene can be achieved through a halogenation reaction of 1,2-difluoroethylene using chlorine gas.", "Starting Materials": [ "1,2-difluoroethylene", "Chlorine gas" ], "Reaction": [ "1. In a reaction vessel, add 1,2-difluoroethylene and chlorine gas in a 1:1 molar ratio.", "2. Heat the reaction mixture to a temperature of 50-60°C and stir for 24 hours.", "3. After completion of the reaction, the product can be isolated by distillation or extraction with a suitable solvent.", "4. The product can be purified by distillation under reduced pressure to obtain 1-Chloro-1,2-difluoroethylene as a colorless liquid." ] } | |

Numéro CAS |

359-04-6 |

Formule moléculaire |

C2HClF2 |

Poids moléculaire |

98.48 g/mol |

Nom IUPAC |

(Z)-1-chloro-1,2-difluoroethene |

InChI |

InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1+ |

Clé InChI |

CJENPNUXCMYXPT-OWOJBTEDSA-N |

SMILES isomérique |

C(=C(/F)\Cl)\F |

SMILES |

C(=C(F)Cl)F |

SMILES canonique |

C(=C(F)Cl)F |

Pictogrammes |

Flammable; Compressed Gas |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

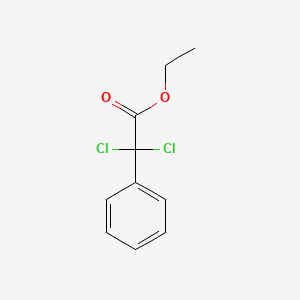

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)